molecular formula C17H24N2O2S B2842153 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310099-45-5

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2842153
CAS No.: 2310099-45-5
M. Wt: 320.45
InChI Key: TWTRGKJLYDIZAT-UHFFFAOYSA-N
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Description

The compound “1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” is a complex organic molecule that features a combination of aromatic, heterocyclic, and diazepane structures

Mechanism of Action

Mode of Action

The exact mode of action of this compound is also not well-documented. Based on its structure, it may bind to its target(s) and modulate their activity, leading to downstream effects. The presence of a tetrahydrofuran group and a diazepan ring could potentially influence the compound’s binding affinity and selectivity .

Pharmacokinetics

Factors such as its molecular weight, polarity, and the presence of functional groups like the tetrahydrofuran group and the diazepan ring can influence these properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light or high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the (2-(Methylthio)phenyl) moiety, followed by the introduction of the tetrahydrofuran-3-yl group, and finally the formation of the 1,4-diazepane ring. Common reagents and conditions used in these reactions include:

    Reagents: Methylthiol, tetrahydrofuran, diazepane, various catalysts.

    Conditions: Controlled temperatures, inert atmosphere, specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biology, it may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, it could be explored as a potential drug candidate due to its ability to interact with biological targets.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane analogs: Compounds with similar structures but different substituents.

    Other diazepane derivatives: Compounds with the 1,4-diazepane ring but different functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRGKJLYDIZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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